molecular formula C13H24N2O2 B2652286 tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate CAS No. 1330763-80-8

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate

Cat. No. B2652286
CAS RN: 1330763-80-8
M. Wt: 240.347
InChI Key: CRPYYLHVOGOQHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate” is 1S/C13H23N5O2/c1-13(2,3)20-12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h9,11,14H,4-8H2,1-3H3,(H,15,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure. For example, “tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” has a molecular formula of C11H23ClN2O2, an average mass of 250.766 Da, and a monoisotopic mass of 250.144806 Da .

Scientific Research Applications

Synthesis of Insecticide Analogues

Researchers have synthesized spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This process involves a key step of cocyclization, showcasing the compound's role in developing insecticide derivatives with potentially enhanced properties (Brackmann et al., 2005).

Enantioselective Synthesis

The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its utility in the synthesis of nucleoside analogues, which are vital in medicinal chemistry and drug development (Ober et al., 2004).

NMR and Crystal Studies

A study on tert-butyl carbazates, including tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate, emphasized its importance in generating biopertinent and synthetically valuable intermediates. The research provided insights into the compounds' preferred conformations and structural features, aiding in the design of more effective pharmaceutical agents (Shanthi et al., 2020).

Process Development for LFA-1 Inhibitor

In another study, a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was described. This compound is an intermediate in the production of a lymphocyte function-associated antigen 1 inhibitor, demonstrating the chemical's role in the synthesis of complex molecules with therapeutic potential (Li et al., 2012).

Synthesis of MAP Kinase Inhibitor

Research on the synthesis of a p38 MAP kinase inhibitor for treating rheumatoid arthritis and psoriasis involved a chemoselective Grignard addition of a tert-butylpiperidinyl derivative, highlighting the compound's application in synthesizing inhibitors targeting specific kinases involved in inflammatory diseases (Chung et al., 2006).

Safety and Hazards

Safety information for related compounds like “tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate” includes hazard statements such as H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-5-4-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPYYLHVOGOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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